molecular formula C20H22N4O2S B11114294 1-methyl-4-phenyl-3-(1-(2-(thiophen-2-yl)acetyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one

1-methyl-4-phenyl-3-(1-(2-(thiophen-2-yl)acetyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B11114294
M. Wt: 382.5 g/mol
InChI Key: XCAYPNZMVYVPNR-UHFFFAOYSA-N
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Description

1-METHYL-4-PHENYL-3-{1-[2-(THIOPHEN-2-YL)ACETYL]PIPERIDIN-4-YL}-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE is a complex organic compound that features a triazole ring, a piperidine ring, and a thiophene moiety. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of multiple functional groups and heterocyclic rings makes it a versatile molecule for various chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-METHYL-4-PHENYL-3-{1-[2-(THIOPHEN-2-YL)ACETYL]PIPERIDIN-4-YL}-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE typically involves multi-step reactions starting from readily available precursors. One common approach is the condensation of a thiophene derivative with a piperidine derivative, followed by cyclization to form the triazole ring. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

1-METHYL-4-PHENYL-3-{1-[2-(THIOPHEN-2-YL)ACETYL]PIPERIDIN-4-YL}-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted piperidine derivatives .

Scientific Research Applications

1-METHYL-4-PHENYL-3-{1-[2-(THIOPHEN-2-YL)ACETYL]PIPERIDIN-4-YL}-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-METHYL-4-PHENYL-3-{1-[2-(THIOPHEN-2-YL)ACETYL]PIPERIDIN-4-YL}-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or modulate the function of ion channels, resulting in anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-METHYL-4-PHENYL-3-{1-[2-(THIOPHEN-2-YL)ACETYL]PIPERIDIN-4-YL}-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE is unique due to its combination of a triazole ring, a piperidine ring, and a thiophene moiety. This structural complexity allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and development .

Properties

Molecular Formula

C20H22N4O2S

Molecular Weight

382.5 g/mol

IUPAC Name

2-methyl-4-phenyl-5-[1-(2-thiophen-2-ylacetyl)piperidin-4-yl]-1,2,4-triazol-3-one

InChI

InChI=1S/C20H22N4O2S/c1-22-20(26)24(16-6-3-2-4-7-16)19(21-22)15-9-11-23(12-10-15)18(25)14-17-8-5-13-27-17/h2-8,13,15H,9-12,14H2,1H3

InChI Key

XCAYPNZMVYVPNR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)CC3=CC=CS3)C4=CC=CC=C4

Origin of Product

United States

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